5-Bromo-3-indoxyl phosphate, p-toluidine salt
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Overview
Description
5-Bromo-3-indoxyl phosphate, p-toluidine salt: is a chemiluminescent substrate widely used in diagnostic applications. It is known for its ability to react with hydrogen peroxide and is often utilized in bioluminescence assays . The compound is a ligand that can be used in various biochemical and environmental testing applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-3-indoxyl phosphate, p-toluidine salt typically involves the synthesis of indoxyl phosphate derivatives followed by bromination. The reaction conditions often require the use of dimethylformamide (DMF) as a solvent, where the compound is soluble up to 20 mg/mL .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is often produced in powder form and requires careful handling due to its hazardous nature .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Bromination and other substitution reactions can be performed on the indoxyl phosphate core to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is a common reagent used for oxidation reactions involving this compound.
Substitution: Bromine and other halogenating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various chemiluminescent derivatives that are useful in diagnostic assays .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-3-indoxyl phosphate, p-toluidine salt is used as a substrate in various assays to detect the presence of specific enzymes .
Biology: In biological research, it is used in in situ hybridization and immunohistochemistry to visualize enzyme activity .
Medicine: In medical diagnostics, the compound is used in assays to detect alkaline phosphatase activity, which is crucial for diagnosing certain diseases .
Industry: In industrial applications, it is used in environmental testing to detect the presence of specific pollutants .
Mechanism of Action
The compound exerts its effects by acting as a substrate for alkaline phosphatase. When the enzyme acts on the compound, it produces an insoluble product that can be easily visualized . This reaction is often used in various diagnostic assays to detect the presence of the enzyme .
Comparison with Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt: This compound is similar in structure and function but includes an additional chlorine atom.
Nitro Blue Tetrazolium (NBT): Often used in combination with 5-Bromo-3-indoxyl phosphate, p-toluidine salt for enhanced visualization in assays.
Uniqueness: this compound is unique due to its high sensitivity and specificity in detecting enzyme activity, making it a valuable tool in both research and diagnostic applications .
Properties
IUPAC Name |
(5-bromo-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrNO4P.C7H9N/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13;1-6-2-4-7(8)5-3-6/h1-4,10H,(H2,11,12,13);2-5H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKYSMVJOACNBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[NH3+].C1=CC2=C(C=C1Br)C(=CN2)OP(=O)(O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN2O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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